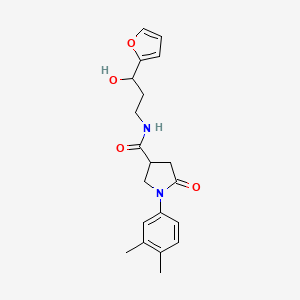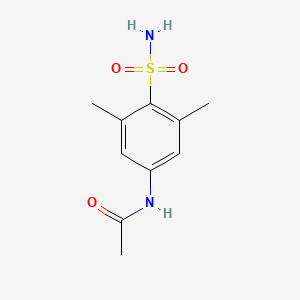
N-(3,5-dimethyl-4-sulfamoylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3,5-dimethyl-4-sulfamoylphenyl)acetamide” is a chemical compound with the molecular formula C10H14N2O3S and a molecular weight of 242.29 . It appears to contain an acetamide group (CH3CONH2) attached to a phenyl ring that is substituted with two methyl groups and a sulfamoyl group (SO2NH2) .
Molecular Structure Analysis
The molecular structure of “N-(3,5-dimethyl-4-sulfamoylphenyl)acetamide” can be deduced from its name and molecular formula. It contains a phenyl ring, which is a six-membered carbon ring with alternating double bonds. This ring is substituted at the 3 and 5 positions with methyl groups (CH3), at the 4 position with a sulfamoyl group (SO2NH2), and also has an acetamide group (CH3CONH2) attached .Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Activities
N-(3,5-dimethyl-4-sulfamoylphenyl)acetamide: derivatives have been studied for their potential as dihydrofolate reductase (DHFR) inhibitors . This enzyme is crucial in the folate pathway, which is essential for DNA synthesis and repair. By inhibiting DHFR, these compounds exhibit antimicrobial properties due to the disruption of folate-dependent metabolic processes in pathogens. Additionally, they have shown promise in anticancer research, particularly against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines . The compounds’ ability to induce cell cycle arrest and inhibit various cancer-related enzymes contributes to their antitumor activities.
Advanced Oxidation Processes (AOPs)
In environmental science, advanced oxidation processes utilize powerful oxidants to break down pollutants. N-(3,5-dimethyl-4-sulfamoylphenyl)acetamide can be a by-product in the degradation of acetaminophen by AOPs . Understanding the toxicity and mutagenicity of such by-products is crucial for assessing the environmental impact of AOPs and ensuring safe water treatment practices.
Analytical Reagents
The Lewis acid properties of acetamide derivatives make them valuable as analytical reagents. They can be used in the preparation of coordination complexes, which are important in various chemical analyses . These complexes can be used to identify or quantify other substances or to study chemical reactions.
Antioxidant Properties
Acetamide derivatives have been documented to exhibit antioxidant properties . Antioxidants are vital in combating oxidative stress in biological systems, which can lead to cellular damage and contribute to diseases such as cancer and heart disease.
Narcolepsy Treatment
Some acetamide derivatives are used in the treatment of narcolepsy , a chronic sleep disorder characterized by overwhelming daytime drowsiness and sudden attacks of sleep. These compounds can help regulate sleep-wake cycles.
Anti-inflammatory Applications
The anti-inflammatory properties of acetamide derivatives are significant in the development of new medications for treating inflammation-related conditions . Inflammation is a biological response to harmful stimuli and is a key feature of many chronic diseases.
Platelet Aggregation Inhibition
Acetamide derivatives can also serve as platelet aggregation inhibitors . This application is particularly important in the prevention of thrombosis, which can lead to strokes and heart attacks.
Urease Inhibitory Activities
Lastly, these compounds have shown urease inhibitory activities . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia. Inhibiting this enzyme can be beneficial in treating certain infections and in agricultural applications where urease activity affects nitrogen utilization.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3,5-dimethyl-4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-6-4-9(12-8(3)13)5-7(2)10(6)16(11,14)15/h4-5H,1-3H3,(H,12,13)(H2,11,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWCQNUBAIGCQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)N)C)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2871899.png)
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B2871903.png)
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2871905.png)
![N-isobutyl-1-(3-{[(4-methylphenyl)sulfonyl]amino}benzoyl)piperidine-3-carboxamide](/img/structure/B2871907.png)
![3-[(2-Chloro-5-fluoropyridine-4-carbonyl)amino]-2-methyl-2-phenylpropanoic acid](/img/structure/B2871908.png)
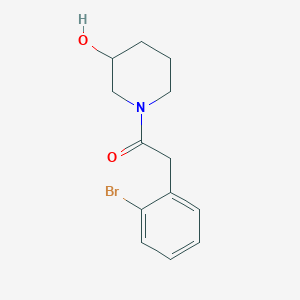
![2-chloro-6-[2-(5-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidine-1-carbonyl]pyridine-3-carbonitrile](/img/structure/B2871910.png)
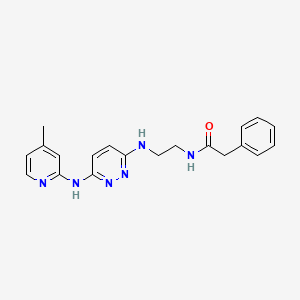

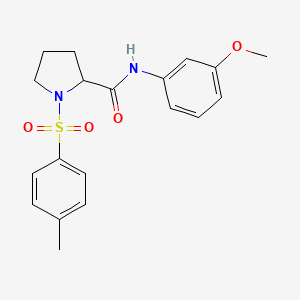

![3-(2,5-dichlorobenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2871917.png)
![3-(4-methoxyphenyl)-2-methyl-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2871919.png)
